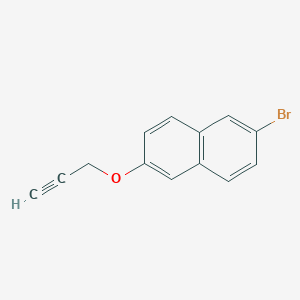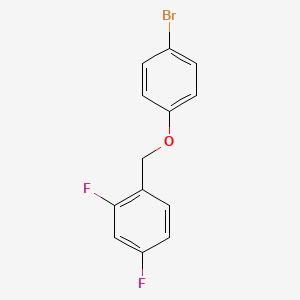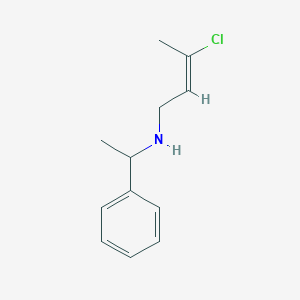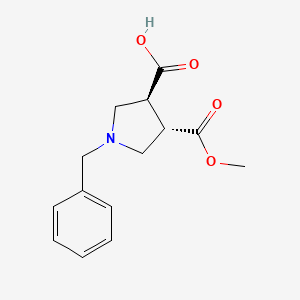![molecular formula C11H12BrNO3S B12049770 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(4-ブロモフェニル)カルバモイル]メチル}スルファニル)プロパン酸は、分子式がC11H12BrNO3Sの有機化合物です。ブロモフェニル基、カルバモイル基、およびスルファニル基がプロパン酸骨格に結合していることが特徴です。
2. 製法
合成経路と反応条件: 2-({[(4-ブロモフェニル)カルバモイル]メチル}スルファニル)プロパン酸の合成は、一般的に、4-ブロモベンジルアミンとチオグリコール酸を制御された条件下で反応させることから始まります。この反応は、適切な触媒と溶媒(例えば、ジクロロメタン)の存在下、約0〜5℃の温度で行われます。 得られた中間体を、ホスゲンやカルボニルジイミダゾールなどのカルバモイル化剤で処理すると、最終生成物が得られます .
工業的製法: この化合物の工業的生産は、同様の合成経路を用いる場合がありますが、より大規模な規模で行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、連続式反応器と再結晶やクロマトグラフィーなどの高度な精製技術が用いられます .
反応の種類:
酸化: この化合物は酸化反応を起こす可能性があり、特にスルファニル基で酸化が起こると、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、カルバモイル基を標的にすることができ、アミンに変換されます。
置換: ブロモフェニル基は、求核置換反応に関与することができます。この反応では、臭素原子が他の求核剤に置き換わります。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの試薬がよく使用されます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が用いられます。
主要な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミン。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the reaction of 4-bromobenzylamine with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting intermediate is then treated with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-({[(4-ブロモフェニル)カルバモイル]メチル}スルファニル)プロパン酸は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する薬物候補としての可能性を探る研究が進められています。
作用機序
2-({[(4-ブロモフェニル)カルバモイル]メチル}スルファニル)プロパン酸の作用機序は、特定の分子標的との相互作用に関係しています。ブロモフェニル基は、タンパク質中の疎水性ポケットと相互作用する可能性があり、カルバモイル基は、アミノ酸残基と水素結合を形成する可能性があります。スルファニル基は、酸化還元反応に関与し、化合物の全体的な活性を変化させる可能性があります。 これらの相互作用は、さまざまな生体経路を調節し、化合物の観察された効果をもたらす可能性があります .
類似化合物:
2-(4-ブロモフェニル)プロパン酸: ブロモフェニル基は共有していますが、カルバモイル基とスルファニル基はありません。
2-({[(3-ブロモフェニル)カルバモイル]メチル}スルファニル)酢酸: 構造は似ていますが、フェニル環上のブロモ原子の位置が異なります.
独自性: 2-({[(4-ブロモフェニル)カルバモイル]メチル}スルファニル)プロパン酸は、官能基の組み合わせによって、特定の化学反応性と生物活性を発揮することが特徴です。 カルバモイル基とスルファニル基の存在は、他のブロモフェニル誘導体とは異なり、化学修飾や応用のためのユニークな機会を提供します .
類似化合物との比較
2-(4-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the carbamoyl and sulfanyl groups.
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure but with a different position of the bromine atom on the phenyl ring.
Uniqueness: 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamoyl and sulfanyl groups distinguishes it from other bromophenyl derivatives, providing unique opportunities for chemical modifications and applications .
特性
分子式 |
C11H12BrNO3S |
|---|---|
分子量 |
318.19 g/mol |
IUPAC名 |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
CBJPEGRDIKVMIO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)



![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)

![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)


